Aeruginosin 103-A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

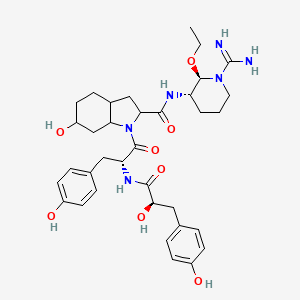

Structure

3D Structure

Properties

Molecular Formula |

C35H48N6O8 |

|---|---|

Molecular Weight |

680.8 g/mol |

IUPAC Name |

N-[(2R,3S)-1-carbamimidoyl-2-ethoxypiperidin-3-yl]-6-hydroxy-1-[(2R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |

InChI |

InChI=1S/C35H48N6O8/c1-2-49-34-26(4-3-15-40(34)35(36)37)38-31(46)29-18-22-9-14-25(44)19-28(22)41(29)33(48)27(16-20-5-10-23(42)11-6-20)39-32(47)30(45)17-21-7-12-24(43)13-8-21/h5-8,10-13,22,25-30,34,42-45H,2-4,9,14-19H2,1H3,(H3,36,37)(H,38,46)(H,39,47)/t22?,25?,26-,27+,28?,29?,30+,34+/m0/s1 |

InChI Key |

ZHFMOYWZDUNUOY-IQYNOVPGSA-N |

Isomeric SMILES |

CCO[C@@H]1[C@H](CCCN1C(=N)N)NC(=O)C2CC3CCC(CC3N2C(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=C(C=C5)O)O)O |

Canonical SMILES |

CCOC1C(CCCN1C(=N)N)NC(=O)C2CC3CCC(CC3N2C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)O)O |

Synonyms |

aeruginosin 103-A |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Characterization of Aeruginosin 103-A

Authored for: Researchers, Scientists, and Drug Development Professionals October 31, 2025

Introduction

Cyanobacteria, particularly bloom-forming species like Microcystis, are a prolific source of structurally diverse and biologically active secondary metabolites.[1][2] Among these are the aeruginosins, a family of linear tetrapeptides recognized for their potent inhibitory activity against serine proteases such as trypsin and thrombin.[3][4][5] This technical guide provides an in-depth overview of a specific member of this family, Aeruginosin 103-A, a thrombin inhibitor discovered in the freshwater cyanobacterium Microcystis viridis (strain NIES-103).[6][7][8]

This document details the initial discovery, isolation protocols, structural elucidation, and bioactivity of this compound. It is designed to serve as a comprehensive resource, presenting quantitative data in accessible formats, outlining detailed experimental methodologies, and providing visual representations of key processes to facilitate understanding and further research.

Physicochemical and Bioactive Properties

This compound is a linear oligopeptide with a distinct chemical structure that contributes to its targeted bioactivity.[6] Its key properties have been characterized using a combination of spectroscopic and biochemical techniques. All quantitative data pertaining to the compound are summarized below.

| Property | Value | Source |

| Bioactivity | Thrombin Inhibitor | [6] |

| IC₅₀ Value | 9.0 µg/mL | [6] |

| Source Organism | Microcystis viridis (NIES-103) | [6] |

| Yield | 4.6 mg from 119 g freeze-dried cells | N/A |

| Molar Extinction Coefficient | ε = 11,600 at λmax = 224 nm | [8] |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process requiring careful extraction and advanced analytical techniques.

Isolation of this compound

The following protocol outlines the successful isolation of this compound from cultured Microcystis viridis (NIES-103).

-

Extraction: Freeze-dried algal cells (119 g) are extracted with 80% methanol (MeOH).

-

Liquid-Liquid Partitioning: The resulting extract is partitioned between water (H₂O) and diethyl ether (Et₂O). The fraction containing thrombin inhibitory activity is found in the aqueous methanol layer.

-

Initial Chromatographic Separation: The active aqueous MeOH fraction is subjected to octadecyl-silica (ODS) flash chromatography to provide a preliminary separation of compounds.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved using reversed-phase HPLC. The fraction of interest is eluted with a gradient of 20-50% acetonitrile (MeCN) containing 0.05% trifluoroacetic acid (TFA).

-

Final Product: This procedure yields 4.6 mg of this compound as a colorless, amorphous powder.

Structural Elucidation

The linear peptide structure of this compound was determined through several key analytical methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D NMR (COSY, HMQC, HMBC) spectra were essential for elucidating the core structure and identifying its constituent parts: p-hydroxyphenyllactic acid (Hpla), Tyrosine (Tyr), 2-carboxy-6-hydroxyoctahydroindole (Choi), and 1-amidino-2-ethoxy-3-aminopiperidine (Aeap).

-

NOESY NMR: Nuclear Overhauser effect spectroscopy (NOESY) was used to confirm the linkage between the Choi and Tyr residues.

-

Amino Acid Analysis: Following acid hydrolysis of the peptide, only Tyrosine was identified among standard amino acids.

-

Chiral Analysis: The stereochemistry of the Tyrosine residue was determined to be the D-configuration after hydrolysis and derivatization.[9]

Thrombin Inhibition Assay

While the original publication provides the IC₅₀ value, the specific assay conditions were not detailed. The following represents a generalized, standard fluorometric protocol for screening thrombin inhibitors.[10]

-

Reagent Preparation: Prepare a Thrombin Assay Buffer, a stock solution of Thrombin enzyme, and a fluorometric Thrombin substrate (e.g., an AMC-based peptide).

-

Assay Plate Setup: In a 96-well plate, add the Thrombin Assay Buffer to all wells.

-

Inhibitor Addition: Add various concentrations of the test compound (this compound) to sample wells. Add a known inhibitor for the positive control and solvent for the negative (enzyme) control.

-

Enzyme Addition: Add the diluted Thrombin enzyme solution to all wells except for the blank. Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the Thrombin substrate solution to all wells to start the enzymatic reaction.

-

Measurement: Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C (Ex/Em = 350/450 nm).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the enzyme control and calculate the IC₅₀ value.

Mechanism of Action

This compound functions as a direct inhibitor of thrombin, a critical serine protease in the blood coagulation cascade. Thrombin's primary role is to convert soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a stable blood clot. By inhibiting thrombin, this compound effectively interrupts this final crucial step of coagulation. This targeted action highlights its potential as a lead compound for the development of novel anticoagulants.

References

- 1. Sulfated Aeruginosins from Lake Kinneret: Microcystis Bloom, Isolation, Structure Elucidation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events [mdpi.com]

- 9. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Structure of Aeruginosin 103-A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to Aeruginosin 103-A, a linear tetrapeptide isolated from cyanobacteria. The information is intended for an audience with a technical background in chemistry, pharmacology, and drug development.

Core Chemical Structure and Properties

This compound is a natural peptide produced by the freshwater cyanobacterium Microcystis viridis (strain NIES-103)[1][2][3]. It belongs to the aeruginosin family of serine protease inhibitors, which are characterized by the presence of an unusual 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety[4][5]. The structure of this compound was elucidated using 2D NMR data[1][2][3]. It is a linear peptide composed of four key building blocks: L-Hpla, D-Tyr, 6-OH-Choi, and Aeap[6].

The primary biological activity of this compound is the inhibition of thrombin, a critical enzyme in the blood coagulation cascade[1][2].

The key physicochemical and biological activity data for this compound are summarized in the table below for clear comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₄₈N₆O₈ | [6][7] |

| Molecular Weight | 680.803 g/mol | [6] |

| Monoisotopic Mass | 680.3533625 Da | [6] |

| IUPAC Name | N-[(2R,3S)-1-carbamimidoyl-2-ethoxypiperidin-3-yl]-6-hydroxy-1-[(2R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide | [6] |

| UV λmax | 224 nm (used for quantification) | [4] |

| IC₅₀ (Thrombin) | 9.0 µg/mL | [1][2] |

| IC₅₀ (Trypsin) | 51.0 µg/mL | [2] |

| IC₅₀ (Plasmin) | 68.0 µg/mL | [2] |

Visualization of Structure and Processes

To better understand the molecular arrangement and experimental procedures, the following diagrams are provided.

The logical relationship and sequence of the core components of this compound are illustrated below. The peptide consists of four distinct moieties linked in a linear fashion.

Caption: Linear sequence of this compound components.

The following diagram outlines the key steps involved in the isolation and purification of this compound from its natural source, Microcystis viridis.

Caption: Experimental workflow for this compound isolation.

This compound is an inhibitor of thrombin. This diagram shows the simplified final common pathway of the coagulation cascade and the point of inhibition.

Caption: Inhibition of the coagulation cascade by this compound.

Experimental Protocols

The methodologies employed in the study of this compound are critical for reproducibility and further research.

This protocol is based on the methods described in the initial discovery of this compound[2].

-

Extraction: Freeze-dried cells of Microcystis viridis (119 g) were extracted with 80% methanol (MeOH)[2].

-

Solvent Partitioning: The resulting extract was partitioned between diethyl ether (Et₂O) and water (H₂O). The aqueous methanol fraction, which showed thrombin inhibitory activity, was retained for further purification[2].

-

ODS Flash Chromatography: The active fraction was subjected to open-column chromatography on an ODS (octadecylsilane) solid phase[2].

-

Reversed-Phase HPLC: Final purification was achieved using reversed-phase high-performance liquid chromatography (HPLC) on a Cosmosil 5C18MS column. A gradient elution from 20% to 50% acetonitrile (MeCN) in water, with 0.05% trifluoroacetic acid (TFA) as a modifier, was used to yield 4.6 mg of pure this compound[2].

The determination of the complex structure of this compound involved several analytical techniques[2][3].

-

NMR Spectroscopy: The planar structure and connectivity of the molecule were established using various 2D NMR experiments, including COSY, TOCSY, HSQC, and HMBC[2][3].

-

Amino Acid Analysis:

-

Hydrolysis: The peptide was hydrolyzed using 6 N HCl. Standard amino acid analysis of the hydrolysate only identified the presence of Tyrosine (Tyr)[2].

-

Stereochemistry of Tyrosine: The absolute configuration of the Tyr residue was determined via chiral-phase HPLC analysis after acid hydrolysis. The retention time of the Tyr from this compound matched that of a D-Tyr standard, confirming its configuration[2].

-

-

Stereochemistry of Choi: The relative stereochemistry of the 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety was determined through analysis of NOESY and ROESY NMR spectra[2].

While the specific parameters for the original assay were not detailed in the abstracts, a general protocol for a chromogenic thrombin inhibition assay is as follows. The reported IC₅₀ for this compound against thrombin is 9.0 µg/mL[1][2].

-

Reagents and Buffers: Prepare a suitable assay buffer (e.g., Tris-HCl with NaCl and polyethylene glycol), a stock solution of human α-thrombin, a stock solution of a chromogenic thrombin substrate (e.g., S-2238), and a dilution series of this compound.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer and varying concentrations of this compound.

-

Add a fixed concentration of thrombin to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. web.uwm.edu [web.uwm.edu]

- 7. PubChemLite - this compound (C35H48N6O8) [pubchemlite.lcsb.uni.lu]

Aeruginosin 103-A: A Technical Guide to its Molecular Characteristics, Bioactivity, and Potential Signaling Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeruginosin 103-A, a natural peptide produced by the cyanobacterium Microcystis viridis, is a potent inhibitor of serine proteases, particularly thrombin and trypsin. This technical guide provides a comprehensive overview of its molecular properties, known biological activities, and putative interactions with cellular signaling pathways. Detailed methodologies for its isolation, characterization, and bioactivity assessment are presented to facilitate further research and development.

Molecular Profile

This compound is a linear peptide with a complex structure, contributing to its specific inhibitory functions. Its key molecular characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₄₈N₆O₈ | [1] |

| Molecular Weight | 680.803 g/mol | [1] |

| Monoisotopic Mass | 680.3533625 Da | [1] |

| Source Organism | Microcystis viridis (strain NIES-103) | [2] |

Bioactivity: Serine Protease Inhibition

This compound is recognized for its potent inhibitory activity against key serine proteases involved in the blood coagulation cascade.

| Target Enzyme | IC₅₀ | Reference |

| Thrombin | 9.0 µg/mL | [2] |

| Trypsin | Data not specific to 103-A, but aeruginosins are known potent inhibitors. | [3] |

Experimental Protocols

Isolation and Purification of this compound from Microcystis viridis

Workflow for Aeruginosin Isolation:

Caption: General workflow for the isolation and characterization of this compound.

Methodology:

-

Cell Culture and Harvesting: Cultivate Microcystis viridis (NIES-103) in an appropriate growth medium. Harvest the cells by centrifugation and lyophilize to obtain a dry cell mass.[4]

-

Extraction: Extract the lyophilized cells with methanol. The resulting crude extract will contain a mixture of peptides, including aeruginosins.[4]

-

Solid-Phase Extraction (SPE): Concentrate the methanolic extract and apply it to a C18 solid-phase extraction cartridge. This step helps to remove highly polar and non-polar impurities.[4]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the fraction containing aeruginosins using preparative RP-HPLC. A C18 column with a water/acetonitrile gradient is typically used for separation.[3]

-

Structural Elucidation: The structure of the purified this compound can be confirmed using 2D NMR spectroscopy and high-resolution mass spectrometry.[2][3]

Thrombin Inhibition Assay

This protocol is a general guideline and can be adapted for this compound.

Methodology:

-

Reagents:

-

Thrombin

-

Chromogenic or fluorogenic thrombin substrate

-

Assay buffer (e.g., Tris-HCl with Ca²⁺)

-

This compound (dissolved in a suitable solvent)

-

-

Procedure:

-

In a microplate, add the assay buffer, the thrombin substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding thrombin to each well.

-

Monitor the cleavage of the substrate over time by measuring the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Trypsin Inhibition Assay

This protocol is a general guideline and can be adapted for this compound.

Methodology:

-

Reagents:

-

Trypsin

-

Chromogenic or fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester)

-

Assay buffer (e.g., Tris-HCl with Ca²⁺)

-

This compound (dissolved in a suitable solvent)

-

-

Procedure:

-

Follow a similar procedure as the thrombin inhibition assay, substituting trypsin and a trypsin-specific substrate.

-

Monitor the enzymatic activity and calculate the IC₅₀ value for this compound against trypsin.

-

Potential Signaling Pathway Interactions

This compound's primary mechanism of action is the direct inhibition of serine proteases. This activity can indirectly influence cellular signaling pathways that are initiated or modulated by these proteases.

The Coagulation Cascade and Protease-Activated Receptors (PARs)

Thrombin and trypsin are key activators of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors. By inhibiting these proteases, this compound can potentially modulate PAR-mediated signaling.

Thrombin-PAR Signaling Axis:

Thrombin cleaves the N-terminal domain of PARs (specifically PAR-1, -3, and -4 on human platelets), exposing a tethered ligand that activates the receptor and initiates downstream signaling cascades.[5][6] These pathways are crucial in platelet activation, inflammation, and cellular proliferation.

Caption: Putative inhibition of thrombin-mediated PAR signaling by this compound.

Trypsin-PAR Signaling Axis:

Trypsin is a potent activator of PAR-2, and to a lesser extent, other PARs.[7] PAR-2 activation is implicated in inflammatory responses, pain signaling, and regulation of epithelial cell function.[7][8]

Caption: Potential modulation of trypsin-mediated PAR-2 signaling by this compound.

Future Directions

While the direct inhibitory effects of this compound on thrombin and trypsin are established, further research is needed to elucidate its precise impact on downstream signaling pathways. Investigating the effects of this compound on PAR activation and subsequent cellular responses in relevant cell models will be crucial for understanding its full therapeutic potential. Structure-activity relationship studies could also guide the development of more potent and selective synthetic analogs for drug development.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and preparative purification of microcystin variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. mdpi.com [mdpi.com]

- 7. Trypsin activates pancreatic duct epithelial cell ion channels through proteinase-activated receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trypsin stimulates proteinase-activated receptor-2-dependent and -independent activation of mitogen-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

Aeruginosin 103-A: A Technical Guide to its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeruginosin 103-A, a linear tetrapeptide isolated from the freshwater cyanobacterium Microcystis viridis (NIES-103), is a member of the aeruginosin family of natural products. These compounds are characterized by a unique 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety and exhibit potent inhibitory activity against serine proteases.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. Furthermore, this document explores the biosynthetic pathway of aeruginosins and the signaling cascade affected by the inhibitory action of this compound on thrombin.

Introduction

The aeruginosins are a class of nonribosomally synthesized peptides that have garnered significant interest in the scientific community due to their diverse biological activities, particularly as serine protease inhibitors.[1] Serine proteases play crucial roles in a multitude of physiological processes, including blood coagulation, digestion, and inflammation, making them attractive targets for therapeutic intervention.[3] this compound has been identified as a potent inhibitor of several key serine proteases, suggesting its potential as a lead compound for the development of novel anticoagulant and anti-inflammatory agents.[2]

Biological Activity and Quantitative Data

This compound exhibits inhibitory activity against a range of serine proteases. Its primary targets include thrombin, trypsin, and plasmin. The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Target Enzyme | IC50 (µg/mL) | Molar Equivalent (µM)* | Enzyme Class | Primary Physiological Role |

| Thrombin | 9.0[2] | ~13.2 | Serine Protease | Blood Coagulation[1] |

| Trypsin | 51.0[2] | ~74.9 | Serine Protease | Digestion |

| Plasmin | 68.0[2] | ~99.9 | Serine Protease | Fibrinolysis |

*Calculated based on a molecular weight of 680.8 g/mol for this compound.

Mechanism of Action

Aeruginosins, including this compound, function as competitive inhibitors of serine proteases. The mechanism of inhibition is attributed to the structural features of the aeruginosin molecule, which allow it to bind to the active site of the target protease. The presence of a P1 arginine mimetic and two hydrophobic residues that interact with the P2 and P3 sites of the protease are crucial for this inhibitory activity. X-ray crystallographic studies of aeruginosin-protease complexes have provided detailed insights into the specific molecular interactions that underpin this inhibition.[1]

Experimental Protocols

The determination of the biological activity of this compound involves specific enzyme inhibition assays. The following sections provide a generalized methodology for these key experiments.

Thrombin Inhibition Assay (Chromogenic)

This assay measures the ability of this compound to inhibit the enzymatic activity of thrombin on a chromogenic substrate.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Tris-HCl buffer (pH 8.4)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add a defined concentration of human α-thrombin to each well.

-

Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the chromogenic thrombin substrate to each well.

-

Monitor the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

The rate of substrate cleavage is proportional to the thrombin activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Trypsin and Plasmin Inhibition Assays

Similar chromogenic or fluorometric assays can be employed to determine the inhibitory activity of this compound against trypsin and plasmin, using their respective specific substrates.

Signaling Pathway and Biosynthesis

Thrombin Signaling Pathway Inhibition

Thrombin plays a central role in the blood coagulation cascade and also signals through Protease-Activated Receptors (PARs) on the surface of cells like platelets.[4] By inhibiting thrombin, this compound can disrupt these signaling pathways, leading to an anticoagulant effect.

Caption: Inhibition of Thrombin by this compound disrupts both the coagulation cascade and platelet activation.

Experimental Workflow for Inhibition Assay

The general workflow for determining the inhibitory activity of this compound against a serine protease is outlined below.

Caption: A generalized workflow for the serine protease inhibition assay.

Putative Biosynthesis Pathway of this compound

Aeruginosins are synthesized by a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway.[5] The biosynthesis of this compound is proposed to follow this general scheme, involving the sequential addition of precursor units by large, modular enzyme complexes.

Caption: Putative nonribosomal peptide synthesis pathway for this compound.

Conclusion

This compound is a potent inhibitor of key serine proteases, particularly thrombin. Its well-defined mechanism of action and significant inhibitory activity make it a compelling candidate for further investigation in the development of new therapeutic agents. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound and other members of the aeruginosin family. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic utility.

References

- 1. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

Aeruginosin 103-A as a Thrombin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosin 103-A is a linear peptide natural product that has garnered attention within the scientific community for its potent inhibitory activity against thrombin, a key serine protease in the blood coagulation cascade. Isolated from the freshwater cyanobacterium Microcystis viridis (NIES-103), this compound belongs to the aeruginosin family of peptides, which are characterized by their unique structural features and diverse biological activities.[1] This technical guide provides a comprehensive overview of this compound as a thrombin inhibitor, detailing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and biosynthetic pathway.

Chemical Structure and Properties

This compound is a tetrapeptide with the chemical formula C35H48N6O8 and a molecular weight of 680.803 g/mol .[2][3] Its structure was elucidated using 2D NMR and consists of four distinct moieties:

-

p-hydroxyphenyllactic acid (Hpla) at the N-terminus

-

D-Tyrosine (D-Tyr)

-

2-carboxy-6-hydroxyoctahydroindole (Choi)

-

1-amidino-2-ethoxy-3-aminopiperidine (Aeap) at the C-terminus[2]

Quantitative Inhibitory Data

| Compound | Target Enzyme | IC50 | IC50 (µM) | Ki (µM) | Source |

| This compound | Thrombin | 9.0 µg/mL | 13.22 | N/A | [1] |

| Dysinosin A | Thrombin | N/A | N/A | 0.45 | |

| Aeruginosin K-139 | Thrombin | N/A | 0.66 | N/A | [4] |

| Aeruginosin 89A | Plasmin | N/A | 0.02 | N/A |

N/A: Not Available in the reviewed literature.

Mechanism of Thrombin Inhibition

The aeruginosin family of peptides are known to be competitive inhibitors of serine proteases like thrombin.[5] The mechanism of inhibition is attributed to the interaction of the C-terminal arginine mimetic, in the case of this compound, the Aeap moiety, with the S1 specificity pocket of the enzyme. The rest of the peptide backbone interacts with other subsites of the enzyme's active site, contributing to the overall binding affinity.

References

- 1. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.uwm.edu [web.uwm.edu]

- 3. PubChemLite - this compound (C35H48N6O8) [pubchemlite.lcsb.uni.lu]

- 4. FVIIa-sTF and Thrombin Inhibitory Activities of Compounds Isolated from Microcystis aeruginosa K-139 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Aeruginosin 103-A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aeruginosin 103-A, a linear tetrapeptide isolated from the freshwater cyanobacterium Microcystis viridis (NIES-103), is a natural product with significant biological activity.[1] As a member of the aeruginosin family of serine protease inhibitors, its primary mechanism of action is the potent and specific inhibition of thrombin, a key enzyme in the blood coagulation cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its structure, inhibitory kinetics, and the molecular interactions that govern its function. The information presented herein is intended to support further research and development of aeruginosin-based compounds as potential therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a complex tetrapeptide characterized by the presence of several non-proteinogenic amino acids. Its structure was elucidated using 2D NMR data. The constituent building blocks of this compound are L-Hydroxyphenyllactic acid (L-Hpla) at the N-terminus, followed by D-Tyrosine (D-Tyr), the characteristic 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, and a C-terminal 1-amidino-2-ethoxy-3-aminopiperidine (Aeap) residue.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C35H48N6O8 |

| Molecular Weight | 680.803 g/mol |

| Monoisotopic Mass | 680.3533625 Da |

| IUPAC Name | N-[(2R,3S)-1-carbamimidoyl-2-ethoxypiperidin-3-yl]-6-hydroxy-1-[(2R)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |

| Canonical SMILES | CCO[C@@H]1--INVALID-LINK--N)NC(=O)C2CC3CCC(CC3N2C(=O)--INVALID-LINK--O)NC(=O)--INVALID-LINK--O)O)O |

Mechanism of Thrombin Inhibition

This compound functions as a competitive inhibitor of thrombin. The mechanism of inhibition is primarily driven by the high-affinity binding of the C-terminal Aeap moiety into the S1 specificity pocket of the thrombin active site. This interaction is characteristic of the broader aeruginosin family's inhibition of trypsin-like serine proteases.

The Blood Coagulation Cascade and the Role of Thrombin

Thrombin is the final serine protease in the coagulation cascade, playing a central role in hemostasis.[2] It catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which polymerizes to form a stable blood clot.[2][3] Thrombin also amplifies its own production by activating upstream clotting factors and platelets.[4][5][6] Inhibition of thrombin is a critical therapeutic strategy for the prevention and treatment of thrombotic disorders.

Molecular Interactions with the Thrombin Active Site

While a crystal structure of the this compound-thrombin complex is not available, the binding mode can be inferred from the crystal structure of the highly similar Aeruginosin 298-A in complex with thrombin (PDB ID: 1A2C).[1][4][5][6]

The key interactions are:

-

P1-S1 Interaction: The positively charged guanidino group of the C-terminal Aeap residue of this compound forms strong electrostatic interactions and hydrogen bonds with the negatively charged Asp189 at the bottom of the S1 specificity pocket of thrombin.

-

P2-S2 Interaction: The 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety occupies the S2 subsite.

-

P3-S3 Interaction: The D-Tyrosine residue interacts with the S3 subsite of thrombin.

-

P4-S4 Interaction: The N-terminal L-Hpla group makes contact with the S4 subsite.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against thrombin has been quantified, providing a basis for comparison with other inhibitors.

Table 2: In Vitro Inhibitory Activity of this compound

| Enzyme | IC50 (µg/mL) | IC50 (µM) | Inhibition Type |

| Thrombin | 9.0 | ~13.2 | Competitive |

The molar IC50 value was calculated using the molecular weight of 680.803 g/mol .

Experimental Protocols

The characterization of this compound's mechanism of action relies on established biochemical and analytical techniques.

Structure Elucidation via 2D NMR Spectroscopy

The definitive structure of this compound was determined using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[1] This non-destructive technique allows for the detailed mapping of through-bond and through-space correlations between atoms in a molecule.

Methodology:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD) to a concentration typically in the millimolar range.

-

Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer. These experiments include:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is invaluable for identifying amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for determining the three-dimensional structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment.

-

-

Data Analysis: The resulting spectra are processed, and the resonances are assigned to specific atoms in the molecule. The through-space correlations from the NOESY spectrum are used to calculate inter-proton distances, which serve as constraints for computational structure calculations to generate a 3D model of the molecule.

Thrombin Inhibition Assay

The inhibitory activity of this compound against thrombin was determined using an in vitro enzyme inhibition assay.[1] While the specific details of the original assay are not fully published, a standard chromogenic substrate assay is typically employed.

Principle: The assay measures the ability of thrombin to cleave a synthetic chromogenic substrate, which releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. In the presence of an inhibitor like this compound, the rate of substrate cleavage is reduced, leading to a decrease in the colorimetric signal.

Protocol:

-

Reagent Preparation:

-

Thrombin Solution: A stock solution of purified human or bovine thrombin is prepared in a suitable buffer (e.g., Tris-HCl with NaCl and PEG).

-

Substrate Solution: A chromogenic substrate for thrombin (e.g., S-2238) is dissolved in water or buffer.

-

Inhibitor Solutions: A series of dilutions of this compound are prepared in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add a fixed volume of assay buffer.

-

Add a volume of the inhibitor solution (or buffer for the control).

-

Add the thrombin solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate solution to all wells.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Perspectives

This compound is a potent natural inhibitor of thrombin, acting through a competitive mechanism by binding to the enzyme's active site. Its complex and unique chemical structure, particularly the C-terminal Aeap moiety, is key to its inhibitory activity. The data and methodologies presented in this guide provide a foundational understanding of its mechanism of action. Further research, including the determination of its kinetic constants (Ki) and, if possible, the acquisition of a co-crystal structure with thrombin, would provide deeper insights into its inhibitory properties. The structural and mechanistic information available for this compound and other members of its class makes them valuable lead compounds for the design and development of novel antithrombotic agents.

References

- 1. rcsb.org [rcsb.org]

- 2. Discovery of varlaxins, new aeruginosin-type inhibitors of human trypsins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02454J [pubs.rsc.org]

- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 4. 1A2C: Structure of thrombin inhibited by AERUGINOSIN298-A from a BLUE-GREEN ALGA [ncbi.nlm.nih.gov]

- 5. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1a2c - Structure of thrombin inhibited by AERUGINOSIN298-A from a BLUE-GREEN ALGA - Summary - Protein Data Bank Japan [pdbj.org]

The Intricate Machinery of Aeruginosin Biosynthesis in Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of aeruginosins, a class of bioactive linear tetrapeptides produced by cyanobacteria. These compounds are of significant interest to the pharmaceutical industry due to their potent serine protease inhibitory activities. This document details the core biosynthetic pathways, the genetic architecture of the biosynthetic gene clusters, and the enzymatic machinery responsible for the remarkable structural diversity of this natural product family.

Core Biosynthetic Pathway: A Hybrid NRPS-PKS Assembly Line

Aeruginosins are synthesized by a sophisticated enzymatic complex that combines modules from both nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). This hybrid system allows for the incorporation of a variety of proteinogenic and non-proteinogenic amino acids, as well as fatty acid-derived moieties, leading to a wide array of structural variants.[1][2] The biosynthesis is orchestrated by a set of core enzymes encoded within the aer biosynthetic gene cluster.[1][3]

The general structure of an aeruginosin consists of four residues: an N-terminal carboxylic acid derivative, a hydrophobic amino acid, the characteristic 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, and a C-terminal arginine derivative.[4][5] The biosynthetic pathway can be dissected into the following key stages:

1. Initiation: The biosynthesis is initiated by a PKS-like module, typically AerA.[4] This enzyme activates and loads a starter unit, which is often a hydroxyphenylpyruvate or phenylpyruvate.[4][6] The AerA module contains an adenylation (A) domain for substrate recognition and activation, a ketoreductase (KR) domain for the reduction of a keto group, and a peptidyl carrier protein (PCP) or acyl carrier protein (ACP) domain for tethering the growing chain.[4][5]

2. Elongation and Modification: Following initiation, the growing peptide chain is passed to a series of NRPS modules.

-

Module 1 (AerB): The first NRPS module, AerB, is responsible for the incorporation of the second residue, which is typically a hydrophobic amino acid like leucine, tyrosine, or phenylalanine.[4] The AerB module contains a condensation (C) domain for peptide bond formation, an adenylation (A) domain for amino acid selection and activation, and a peptidyl carrier protein (PCP) domain.[4] Some AerB modules also possess an epimerization (E) domain that converts the amino acid to its D-configuration.[5]

-

The Unique Choi Moiety: A hallmark of aeruginosins is the central Choi moiety.[4][5] The biosynthesis of this unusual amino acid is a complex process involving several enzymes encoded by genes such as aerD, aerE, and aerF.[4] While the precise pathway is still under investigation, it is proposed to start from a precursor like prephenate.[4]

-

Module 2 (AerG): The Choi precursor is then loaded onto the AerG NRPS module, which incorporates it into the growing peptide chain.[4]

-

C-terminal Modification and Release: The final NRPS module, often AerM or a combination of enzymes like AerH, is responsible for adding the C-terminal arginine derivative.[4] This module can exhibit significant variability, leading to different C-terminal modifications such as argininal, agmatine, or other related structures.[4][5] The release of the final aeruginosin product from the enzyme complex is often catalyzed by a reductase (R) domain within the terminal module.[4]

The remarkable diversity of aeruginosins is further enhanced by the action of tailoring enzymes encoded within or near the aer gene cluster. These enzymes can modify the core structure through reactions such as glycosylation (e.g., AerI), sulfation (e.g., AerL), and halogenation.[3][4]

Below is a diagram illustrating the general biosynthetic pathway of aeruginosins.

References

- 1. researchgate.net [researchgate.net]

- 2. Aeruginosin 525 (AER525) from Cyanobacterium Aphanizomenon Sp. (KUCC C2): A New Serine Proteases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

The Non-Ribosomal Peptide Synthetase (NRPS) Pathway for Aeruginosins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a class of linear tetrapeptides produced by various cyanobacteria, including species of Microcystis, Planktothrix, and Nodularia.[1][2] These natural products are potent inhibitors of serine proteases, such as trypsin and thrombin, making them attractive lead compounds for the development of novel therapeutics.[3][4] The biosynthesis of aeruginosins is orchestrated by a non-ribosomal peptide synthetase (NRPS) pathway, a fascinating molecular machinery that assembles complex peptides from a variety of proteinogenic and non-proteinogenic amino acids. This technical guide provides an in-depth exploration of the aeruginosin NRPS pathway, detailing the genetic and enzymatic basis of its biosynthesis, experimental methodologies for its study, and quantitative data on the bioactivity of its products.

The Aeruginosin Biosynthetic Gene Cluster (aer)

The genetic blueprint for aeruginosin biosynthesis is encoded within the aer gene cluster.[1][3] This cluster contains genes for the core NRPS enzymes, as well as for tailoring enzymes that modify the peptide backbone, contributing to the structural diversity of the aeruginosin family. The size of the aer gene cluster can vary between different cyanobacterial strains, typically ranging from 25 to 27 kb in Microcystis aeruginosa.[1]

A comparative analysis of the aer gene clusters from Planktothrix agardhii and three strains of Microcystis aeruginosa has revealed a conserved core set of genes, including aerA, aerB, and aerG, which encode the main NRPS modules.[1][5] However, significant plasticity is observed in the genes encoding tailoring enzymes, such as halogenases (aerJ) and sulfotransferases (aerL), which accounts for the variety of aeruginosin congeners produced by different strains.[1][6][7]

The Core NRPS Machinery and Biosynthetic Pathway

The biosynthesis of aeruginosins follows the canonical logic of NRPS assembly lines, where a series of modules, each responsible for the incorporation of a specific monomer, work in a sequential fashion. A typical NRPS module is composed of three core domains: an adenylation (A) domain for substrate recognition and activation, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) for tethering the activated substrate, and a condensation (C) domain for peptide bond formation.[8][9]

The proposed biosynthetic pathway for a typical aeruginosin involves the following key steps:

-

Initiation: The biosynthesis is initiated by the hybrid NRPS/PKS enzyme, AerA. The A-domain of AerA activates an aryl acid, such as phenylpyruvate or hydroxyphenylpyruvate. This starter unit is then reduced by the ketoreductase (KR) domain of AerA.[1][3]

-

Elongation: The subsequent NRPS modules, AerB and AerG, are responsible for the incorporation of the next amino acid residues. The A-domain of the AerB module typically activates a hydrophobic amino acid like leucine or tyrosine.[10]

-

Incorporation of the Choi Moiety: A hallmark of the aeruginosin family is the presence of the unusual amino acid 2-carboxy-6-hydroxyoctahydroindole (Choi).[2][3][10] The biosynthesis of Choi is a complex process involving several enzymes encoded by the aer gene cluster, including AerD, AerE, and AerF.[11][12]

-

Termination: The final peptide is released from the NRPS machinery. Two distinct release mechanisms have been proposed based on the analysis of different aer gene clusters, suggesting further diversification of the final product.[1][7]

Quantitative Data on Aeruginosin Bioactivity

Aeruginosins are potent inhibitors of various serine proteases. The following table summarizes the 50% inhibitory concentration (IC50) values for selected aeruginosins against different proteases.

| Aeruginosin Variant | Target Protease | IC50 (µM) | Reference |

| Aeruginosin TR642 | Trypsin | 3.80 | [13] |

| Aeruginosin TR642 | Thrombin | 0.85 | [13] |

| Micropeptin TR1058 | Chymotrypsin | 6.78 | [13] |

| Aeruginosin 525 | Trypsin | 71.71 | [3] |

| Aeruginosin 525 | Thrombin | 0.59 | [3] |

| Aeruginosin 525 | Carboxypeptidase A | 89.68 | [3] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the aeruginosin NRPS pathway.

Gene Knockout by Insertional Mutagenesis

Objective: To inactivate a specific gene within the aer cluster to elucidate its function in aeruginosin biosynthesis.

Methodology:

-

Vector Construction: A suicide vector is constructed containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene in the cyanobacterial genome.

-

Transformation: The constructed vector is introduced into the cyanobacterial cells, typically through electroporation or conjugation.

-

Homologous Recombination: The homologous sequences on the vector facilitate a double crossover event with the cyanobacterial chromosome, leading to the replacement of the target gene with the selectable marker.

-

Selection and Verification: Transformed cells are selected on a medium containing the corresponding antibiotic. Successful gene knockout is verified by PCR and sequencing.

Heterologous Expression and Purification of AerF

Objective: To produce and purify the AerF protein for biochemical characterization.

Methodology:

-

Cloning: The aerF gene is amplified by PCR from the genomic DNA of Microcystis aeruginosa and cloned into an expression vector (e.g., pET-22b), often with an affinity tag (e.g., His-tag) for purification.[11]

-

Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[11]

-

Cell Lysis and Purification: The bacterial cells are harvested and lysed. The protein of interest is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[11]

HPLC-MS/MS Analysis of Aeruginosins

Objective: To separate, identify, and quantify aeruginosins from cyanobacterial extracts.

Methodology:

-

Sample Preparation: Cyanobacterial biomass is extracted with a suitable solvent, typically methanol or a methanol-water mixture. The extract is then filtered and concentrated.[14]

-

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system equipped with a reversed-phase column (e.g., C18). A gradient of water and acetonitrile, both containing an additive like formic acid, is used to separate the different aeruginosin congeners.[13][14]

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS). The instrument is operated in positive ion mode, and data is acquired using data-dependent acquisition, where precursor ions are selected for fragmentation to obtain structural information.[13][14]

-

Data Analysis: The acquired data is analyzed to identify known and putative new aeruginosins based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Conclusion

The non-ribosomal peptide synthetase pathway for aeruginosin biosynthesis is a remarkable example of nature's ability to generate complex and bioactive molecules. The modular nature of the NRPS machinery, combined with the diverse array of tailoring enzymes, gives rise to a vast chemical space of aeruginosin congeners with a range of serine protease inhibitory activities. A deeper understanding of this pathway, facilitated by the experimental approaches outlined in this guide, will be instrumental in harnessing the therapeutic potential of these fascinating natural products. Future research in this area may focus on the heterologous expression of the entire aer gene cluster to enable the sustainable production of aeruginosins and the engineering of the NRPS machinery to generate novel, even more potent, and selective protease inhibitors.

References

- 1. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Plasticity and evolution of aeruginosin biosynthesis in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of AerF from Microcystis aeruginosa, a putative reductase participating in aeruginosin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Blueprint of Cyanobacterial Aeruginosins: A Technical Guide for Researchers and Drug Developers

An In-depth Exploration of the Biosynthesis, Biological Activity, and Ecological Significance of Aeruginosins

Introduction

Cyanobacteria, prolific producers of a vast arsenal of bioactive secondary metabolites, synthesize a class of linear tetrapeptides known as aeruginosins. These compounds, first isolated from Microcystis aeruginosa, are potent inhibitors of serine proteases, suggesting a significant ecological role and potential for therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the ecological functions of aeruginosins, their biosynthesis, and the methodologies employed for their study, tailored for researchers, scientists, and professionals in drug development.

Aeruginosins are characterized by a unique 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, which is central to their structure and inhibitory activity.[1][2][3] They are produced by a variety of bloom-forming cyanobacterial genera, including Microcystis, Planktothrix, Nodularia, and Nostoc.[1][2] Their presence in cyanobacterial blooms hints at their role in chemical defense against grazers and in interspecies competition.

Chemical Structure and Biosynthesis

Aeruginosins are non-ribosomally synthesized peptides, constructed by large multienzyme complexes known as nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).[2][4] The core structure typically consists of a short fatty acid or a hydroxy acid at the N-terminus, a hydrophobic amino acid, the characteristic Choi moiety, and a C-terminal arginine derivative.[5][6]

The biosynthesis of aeruginosins is orchestrated by a dedicated gene cluster (aer). The core genes, aerB, aerG, aerD, aerE, and aerF, are responsible for the assembly of the peptide backbone and the synthesis of the Choi precursor.[4][7] The remarkable structural diversity of aeruginosins arises from the modular nature of the NRPS/PKS machinery and the presence of tailoring enzymes, such as halogenases, sulfotransferases, and glycosyltransferases, which modify the core structure.[4][5][7] This genetic plasticity allows for the production of a wide array of aeruginosin variants, each with potentially distinct biological activities.

General Biosynthetic Pathway of Aeruginosins

References

- 1. Aeruginosin 525 (AER525) from Cyanobacterium Aphanizomenon Sp. (KUCC C2): A New Serine Proteases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aeruginosin 525 (AER525) from Cyanobacterium Aphanizomenon Sp. (KUCC C2): A New Serine Proteases Inhibitor [mdpi.com]

- 3. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]

- 5. Plasticity and Evolution of Aeruginosin Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Aeruginosin 103-A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aeruginosins are a class of linear peptide protease inhibitors produced by various cyanobacteria.[1][2][3] Aeruginosin 103-A, isolated from the freshwater cyanobacterium Microcystis viridis (NIES-103), is a notable member of this family due to its inhibitory activity against thrombin, a key enzyme in the blood coagulation cascade.[4][5] The structural elucidation of these complex natural products relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data and the experimental methodologies typically employed in the characterization of aeruginosins, with a focus on this compound.

Spectroscopic Data

The structural determination of aeruginosins is achieved through the detailed analysis of their NMR and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex chemical structure of aeruginosins, including the stereochemistry of the constituent amino acid and hydroxy acid residues.[2][3] Typically, a suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are performed.

Representative ¹H NMR Data for an Aeruginosin Analog in DMSO-d₆

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Hpla | |||

| 2 | 4.15 | dd | 8.5, 4.0 |

| 3a | 2.95 | dd | 14.0, 4.0 |

| 3b | 2.80 | dd | 14.0, 8.5 |

| 2' | 7.10 | d | 8.5 |

| 3' | 6.80 | d | 8.5 |

| Leu | |||

| NH | 8.20 | d | 7.5 |

| α | 4.30 | m | |

| β | 1.60, 1.45 | m | |

| γ | 1.55 | m | |

| δ | 0.85 | d | 6.5 |

| δ' | 0.80 | d | 6.5 |

| Choi | |||

| 2 | 3.90 | d | 9.0 |

| 3a | 2.10 | m | |

| 3b | 1.80 | m | |

| 3a | 2.50 | m | |

| 4a | 1.70 | m | |

| 4b | 1.50 | m | |

| 5a | 1.90 | m | |

| 5b | 1.60 | m | |

| 6 | 3.80 | br s | |

| 7a | 3.10 | m | |

| Arg-derivative | |||

| α | 4.20 | m | |

| β | 1.80, 1.65 | m | |

| γ | 1.50 | m | |

| δ | 3.15 | m |

Note: This is a representative table based on published data for other aeruginosins. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak. Coupling constants (J) are in Hertz (Hz). Hpla = Hydroxyphenyllactic acid, Leu = Leucine, Choi = 2-carboxy-6-hydroxyoctahydroindole.

Representative ¹³C NMR Data for an Aeruginosin Analog in DMSO-d₆

| Position | δC (ppm) |

| Hpla | |

| 1 | 173.5 |

| 2 | 72.0 |

| 3 | 40.5 |

| 1' | 128.0 |

| 2' | 130.5 |

| 3' | 115.0 |

| 4' | 156.0 |

| Leu | |

| CO | 172.5 |

| α | 52.0 |

| β | 41.0 |

| γ | 24.5 |

| δ | 23.0 |

| δ' | 21.5 |

| Choi | |

| COOH | 175.0 |

| 2 | 60.0 |

| 3 | 35.0 |

| 3a | 45.0 |

| 4 | 28.0 |

| 5 | 30.0 |

| 6 | 68.0 |

| 7 | 38.0 |

| 7a | 55.0 |

| Arg-derivative | |

| CO | 174.0 |

| α | 53.0 |

| β | 29.0 |

| γ | 25.0 |

| δ | 41.0 |

| Guanidino | 157.0 |

Note: This is a representative table based on published data for other aeruginosins.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule and for obtaining information about its fragmentation pattern, which aids in sequencing the peptide.[1]

Representative Mass Spectrometry Data for an Aeruginosin Analog

| Parameter | Value |

| Ionization Mode | ESI+ |

| [M+H]⁺ (m/z) | e.g., 600-800 |

| Molecular Formula | Determined from accurate mass |

| Key Fragment Ions (MS/MS) | - Immonium ion of the Choi moiety |

| - Loss of water | |

| - Cleavage of amide bonds |

Experimental Protocols

The isolation and characterization of aeruginosins involve a multi-step process.

Isolation and Purification

A general workflow for the isolation and purification of aeruginosins from cyanobacterial biomass is depicted below.

References

- 1. High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events [mdpi.com]

- 2. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides [mdpi.com]

- 4. This compound, a thrombin inhibitor from the cyanobacterium Microcystis viridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Aeruginosin Family: A Technical Guide to a Promising Class of Serine Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aeruginosins are a large and structurally diverse family of linear tetrapeptides of nonribosomal origin, primarily produced by cyanobacteria and marine sponges.[1][2] First discovered in the early 1990s, this family of natural products has garnered significant attention from the scientific community due to its potent inhibitory activity against serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes, including blood coagulation, digestion, and cancer metastasis.[1][3][4] This technical guide provides a comprehensive overview of the aeruginosin family, detailing their core structure, biosynthesis, mechanism of action, and biological activities, with a focus on quantitative data and experimental methodologies.

Core Structure and Diversity

The defining characteristic of the aeruginosin family is the presence of the unusual amino acid, 2-carboxy-6-hydroxyoctahydroindole (Choi), at the third position of the tetrapeptide chain.[2][5] The general structure can be described as P1-P2-Choi-P4, where P1, P2, and P4 represent variable residues that contribute to the vast structural diversity of this family.

-

P1 Position (N-terminus): Typically occupied by a (4-hydroxy)phenyllactic acid (Hpla) derivative, but can also be a hexanoic acid or 2-O-methyl-3-sulfoglyceric acid (Mgs).[3]

-

P2 Position: Usually a hydrophobic D-amino acid.[3]

-

P4 Position (C-terminus): Most commonly an arginine derivative, such as argininal, argininol, or agmatine.[3]

Further structural diversification arises from modifications to the core structure, including glycosylation, sulfation, chlorination, and bromination.[6]

Quantitative Biological Activity

Aeruginosins exhibit potent inhibitory activity against a range of serine proteases, with IC50 values often in the nanomolar to low micromolar range. The following table summarizes the inhibitory activities of selected aeruginosins against key serine proteases.

| Aeruginosin Variant | Target Protease | IC50 Value | Reference(s) |

| Aeruginosin 525 | Trypsin | 71.71 µM | [1] |

| Thrombin | 0.59 µM | [1] | |

| Carboxypeptidase A | 89.68 µM | [1] | |

| Aeruginosin K139 | Thrombin | 0.66 µM | [4][7] |

| Aeruginosin TR642 | Trypsin | 3.80 µM | [7][8] |

| Thrombin | 0.85 µM | [7][8] | |

| Suomilide | Human Trypsin-1 | 104 nM | [2][9] |

| Human Trypsin-2 | 4.7 nM | [2][9] | |

| Human Trypsin-3 | 11.5 nM | [2][9] | |

| Human Plasmin | 7.6 µM | [2] | |

| Human Plasma Kallikrein | 82 µM | [2] | |

| Human Factor Xa | 114 µM | [2] | |

| Varlaxin 1046A | Porcine Trypsin | 14 nM | [10] |

| Human Trypsin-2 | 0.62-3.6 nM | [10] | |

| Human Trypsin-3 | 0.62-3.6 nM | [10] | |

| Varlaxin 1022A | Porcine Trypsin | 740 nM | [10] |

| Human Trypsin-2 | 97-230 nM | [10] | |

| Human Trypsin-3 | 97-230 nM | [10] |

Mechanism of Action: Serine Protease Inhibition

Aeruginosins act as competitive inhibitors of serine proteases. The C-terminal arginine mimetic (P4 position) plays a crucial role by interacting with the S1 specificity pocket of trypsin-like serine proteases, which preferentially binds to basic amino acids. The other residues of the aeruginosin molecule occupy and interact with other subsites (S2, S3, etc.) of the enzyme's active site, leading to a stable enzyme-inhibitor complex and blocking substrate access.

Figure 1: Simplified diagram illustrating the competitive inhibition of a serine protease by an aeruginosin.

Biosynthesis

Aeruginosins are synthesized by large, multienzyme complexes called nonribosomal peptide synthetases (NRPS).[11][12] The biosynthesis is encoded by a dedicated gene cluster, often referred to as the aer cluster. The assembly line-like process involves a series of modules, each responsible for the incorporation and modification of a specific building block.

Figure 2: Generalized workflow for the nonribosomal peptide synthetase (NRPS) biosynthesis of aeruginosins.

Experimental Protocols

Isolation and Purification

A general workflow for the isolation and purification of aeruginosins from cyanobacterial biomass is outlined below.

Figure 3: A typical experimental workflow for the isolation and purification of aeruginosins.

-

Extraction: Lyophilized cyanobacterial cells are extracted with an aqueous methanol solution (e.g., 50-75% methanol).[13][14]

-

Initial Fractionation: The crude extract is subjected to reversed-phase medium-pressure liquid chromatography (MPLC) on a C18 stationary phase.[13]

-

Size Exclusion Chromatography: Fractions containing aeruginosins (identified by preliminary analysis such as LC-MS) are further purified by gel filtration chromatography using a Sephadex LH-20 column.[13]

-

Final Purification: The final purification to obtain individual aeruginosin congeners is achieved by reversed-phase high-performance liquid chromatography (HPLC).[6]

Structure Elucidation

The structures of purified aeruginosins are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.[13] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in sequencing the peptide backbone.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are employed to elucidate the detailed chemical structure, including the stereochemistry of the amino acid residues.[6][7][15]

-

Chiral Analysis: The absolute configuration of the amino acid residues is often determined by Marfey's method, which involves derivatization of the acid hydrolysate of the peptide followed by chiral HPLC analysis.[6]

Enzymatic Assays

The inhibitory activity of aeruginosins against serine proteases is typically assessed using a chromogenic substrate assay.

-

Reaction Mixture: The assay is performed in a suitable buffer and contains the target enzyme (e.g., trypsin, thrombin) and the aeruginosin at various concentrations.

-

Incubation: The enzyme and inhibitor are pre-incubated to allow for binding.

-

Substrate Addition: A chromogenic substrate specific for the enzyme is added to initiate the reaction.

-

Detection: The rate of substrate cleavage is monitored by measuring the change in absorbance of the released chromophore over time using a spectrophotometer or plate reader.

-

IC50 Determination: The concentration of the aeruginosin that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.[1][2]

Conclusion and Future Perspectives

The aeruginosin family of natural products represents a rich source of potent and, in some cases, selective serine protease inhibitors. Their structural diversity and amenability to chemical synthesis make them attractive lead compounds for the development of novel therapeutics for a variety of diseases, including thrombosis and cancer. Future research in this area will likely focus on the discovery of new aeruginosin variants with enhanced potency and selectivity, the elucidation of their detailed structure-activity relationships, and the exploration of their therapeutic potential in preclinical and clinical studies.

References

- 1. Aeruginosin 525 (AER525) from Cyanobacterium Aphanizomenon Sp. (KUCC C2): A New Serine Proteases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent Inhibitor of Human Trypsins from the Aeruginosin Family of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthetic pathway and structure of aeruginosides 126A and 126B, cyanobacterial peptides bearing a 2-carboxy-6-hydroxyoctahydroindole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity, Biosynthesis and Bioactivity of Aeruginosins, a Family of Cyanobacteria-Derived Nonribosomal Linear Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of varlaxins, new aeruginosin-type inhibitors of human trypsins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02454J [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Sulfated Aeruginosins from Lake Kinneret: Microcystis Bloom, Isolation, Structure Elucidation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High Structural Diversity of Aeruginosins in Bloom-Forming Cyanobacteria of the Genus Planktothrix as a Consequence of Multiple Recombination Events - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Intricate Dance of Structure and Activity: A Deep Dive into Aeruginosins

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aeruginosins, a diverse family of linear tetrapeptides primarily produced by cyanobacteria, have garnered significant attention in the scientific community for their potent inhibitory activity against serine proteases. This in-depth technical guide serves as a comprehensive resource on the structure-activity relationship (SAR) of aeruginosins, providing a foundation for future research and development of novel therapeutics. By dissecting their chemical architecture and correlating it with their biological functions, we can unlock the potential of these fascinating natural products.

Core Principles of Aeruginosin Bioactivity

The fundamental structure of aeruginosins typically consists of four key moieties: an N-terminal hydrophobic acid, a second hydrophobic amino acid, a central and characteristic 2-carboxy-6-hydroxyoctahydroindole (Choi) core, and a C-terminal basic amino acid derivative.[1][2][3][4] The remarkable structural diversity within the aeruginosin family arises from variations in each of these positions, leading to a wide spectrum of inhibitory potencies and selectivities against different serine proteases.[3][5]

Quantitative Structure-Activity Relationship Data

The inhibitory potency of aeruginosins is most commonly quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against target proteases. The following tables summarize the available quantitative data for a selection of aeruginosins, providing a comparative overview of their bioactivity.

Table 1: Serine Protease Inhibition by Aeruginosins (IC50 Values)

| Aeruginosin Variant | Target Enzyme | IC50 (nM) | Reference |

| Suomilide | Human Trypsin-1 | 104 | [6] |

| Suomilide | Human Trypsin-2 | 4.7 | [6] |

| Suomilide | Human Trypsin-3 | 11.5 | [6] |

| Varlaxin 1046A | Porcine Trypsin | 14 | |

| Varlaxin 1022A | Porcine Trypsin | 740 | |

| Varlaxin 1046A | Human Trypsin-2 | 0.62 - 3.6 | |

| Varlaxin 1046A | Human Trypsin-3 | 0.62 - 3.6 | |

| Varlaxin 1022A | Human Trypsin-2 | 97 - 230 | |

| Varlaxin 1022A | Human Trypsin-3 | 97 - 230 | |

| Aeruginosin TR642 | Trypsin | 3800 | [4] |

| Aeruginosin TR642 | Thrombin | 850 | [4] |

| Aeruginosin 525 | Trypsin | 71710 | [5] |

| Aeruginosin 525 | Thrombin | 590 | [5] |

| Aeruginosin 103-A | Thrombin | 9000 (µg/mL) | [7] |

Table 2: Cytotoxicity of Aeruginosins (IC50 Values)

| Aeruginosin Variant | Cell Line | IC50 (µM) | Reference |

| Aeruginosin-865 | Mouse Fibrosarcoma (WEHI-13VAR) | 100 - 200 | [8] |

| Aeruginosin-865 | Normal Mouse Fibroblasts (NIH/3T3) | > 200 | [8] |

| Aeruginosin-865 | Normal Hepatocytes (AML) | No significant cytotoxicity | |

| Aeruginosin-865 | Liver Tumor Cells (Hepa) | No significant cytotoxicity | |

| Aeruginosin-865 | Kidney Tumor Cells (Renca) | No significant cytotoxicity |

Key Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

Serine Protease (Thrombin and Trypsin) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of aeruginosins against thrombin and trypsin using a chromogenic substrate.

Materials:

-

Purified thrombin or trypsin

-

Chromogenic substrate specific for the enzyme (e.g., S-2238 for thrombin, BAPNA for trypsin)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4-8.2)

-

Aeruginosin compound of interest, dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the aeruginosin compound in the assay buffer.

-

In a 96-well microplate, add a fixed amount of the enzyme (thrombin or trypsin) to each well.

-

Add the different concentrations of the aeruginosin compound to the respective wells. Include a control well with the enzyme and solvent only (no inhibitor).

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the absorbance of the wells at the appropriate wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.

-

Monitor the change in absorbance over time, which corresponds to the rate of substrate hydrolysis.

-

Calculate the percentage of inhibition for each aeruginosin concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol describes a common method to assess the cytotoxicity of aeruginosins by measuring the release of lactate dehydrogenase from damaged cells.

Materials:

-

Target cell line cultured in 96-well plates

-

Aeruginosin compound of interest

-

Cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Lysis buffer (positive control)

-

Microplate reader

Procedure:

-

Seed the target cells in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Prepare serial dilutions of the aeruginosin compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the aeruginosin. Include wells with medium only (negative control) and wells with lysis buffer (positive control for maximum LDH release).

-

Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-